2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a molecular formula of C13H12BrNO4. This compound is characterized by its bromomethyl group attached to a dioxolan ring, which is further connected to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the dioxolan ring. One common synthetic route includes the reaction of a suitable bromomethyl compound with a dioxolan derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can be employed in the study of enzyme inhibitors or as a probe in biochemical assays. Its bromomethyl group can be used to label biomolecules for tracking and imaging purposes.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity and reactivity make it a candidate for the synthesis of new therapeutic agents. It can also be used in the design of prodrugs that release active pharmaceutical ingredients in a controlled manner.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials, making them suitable for various applications.
Mechanism of Action
The mechanism by which 2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-isoindole-1,3-dione: : This compound lacks the bromomethyl group and dioxolan ring, making it structurally simpler.
2-(Bromomethyl)-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3-dione: : This compound has a similar structure but with a different arrangement of atoms.
Uniqueness
2-{[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a bromomethyl group and a dioxolan ring, which provides it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
57963-12-9 |
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Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
2-[[2-(bromomethyl)-1,3-dioxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12BrNO4/c14-7-13(18-5-6-19-13)8-15-11(16)9-3-1-2-4-10(9)12(15)17/h1-4H,5-8H2 |
InChI Key |
HAWRFUOUYGFNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN2C(=O)C3=CC=CC=C3C2=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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